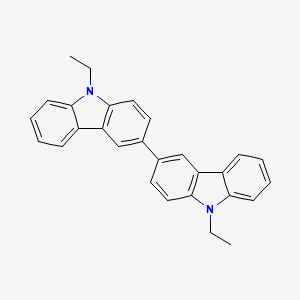

9,9'-Diethyl-9H,9'H-3,3'-bicarbazole

Description

Significance of Bicarbazole Architectures in Organic Electronics

Bicarbazole architectures are fundamental building blocks in the design of high-performance organic electronic materials. mdpi.com Their rigid, planar structure and excellent hole-transporting capabilities make them versatile components in various devices. mdpi.com The way the two carbazole (B46965) units are connected significantly influences the material's properties. rsc.orgnih.gov For instance, linking at the 3,3'-positions extends the π-conjugation of the individual carbazole units and can improve the material's stability by blocking these electronically active sites. ossila.com

This versatile platform allows for the engineering of materials with optimized charge transport and tailored triplet energy levels. rsc.org The 3,3'-bicarbazole (BCz) core is noted for its high triplet energy (ET = 2.8 eV) and a relatively small singlet-triplet energy gap, making it a promising candidate for applications in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). rsc.org Due to these favorable characteristics, bicarbazole derivatives have been extensively studied as host materials, hole-transporting materials, and emitters in OLEDs, including those based on Thermally Activated Delayed Fluorescence (TADF). mdpi.comktu.edu Furthermore, their high thermal stability, attributed to the large bicarbazole core, makes them suitable for device fabrication through vacuum deposition methods. rsc.org Beyond OLEDs, bicarbazole-based materials have also demonstrated significant potential as hole-transporting layers in highly efficient and stable perovskite solar cells. ossila.com

| Linkage Position | Key Property Influence | Primary Application Benefit |

|---|---|---|

| 3,3'-Linkage | Enhances current density and extends π-conjugation. nih.govossila.com | Improved charge transport for host and hole-transport layers. nih.gov |

| 4,4'-Linkage | Increases triplet energy and thermal stability. nih.gov | Suitable for high-efficiency blue and green PhOLEDs. nih.gov |

| 2,2'-Linkage | Limits conjugation due to meta-meta nitrogen positioning. rsc.org | Fine-tuning of electronic properties through structural constraint. rsc.org |

Role of N-Alkylation in Bicarbazole Derivatives for Optoelectronic Applications

N-alkylation, the process of adding alkyl chains to the nitrogen atoms of the carbazole units, is a critical strategy for fine-tuning the properties of bicarbazole derivatives for optoelectronic use. researchgate.net This chemical modification significantly impacts solubility, film-forming capabilities, and the electronic and photophysical characteristics of the final material. researchgate.netnih.gov The choice of the alkyl group—ranging from simple chains like ethyl or butyl to more complex structures like phenyl groups—allows for precise control over molecular packing in the solid state and the resulting material properties. mdpi.comnih.gov

In the case of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole, the ethyl groups attached to the nitrogen atoms serve several functions. They enhance the solubility of the bicarbazole core in common organic solvents, which is particularly advantageous for solution-processed device fabrication techniques. mdpi.comnih.gov This is a low-cost alternative to vacuum deposition for creating large-area displays and lighting. mdpi.com The steric hindrance introduced by the alkyl groups can also influence the intermolecular interactions, preventing aggregation-caused quenching of luminescence and helping to maintain high photoluminescence quantum yields in the solid state. nih.gov Furthermore, N-alkylation can affect the energy levels (HOMO/LUMO) of the molecule, thereby influencing charge injection and transport properties within a device. nih.gov The study of various N-alkylating reagents and their effects on the regioisomeric distribution is an active area of research, aiming to develop cost-effective and selective synthesis protocols for these valuable compounds. nih.govbeilstein-journals.org

Overview of Research Trajectories for 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole and its Derivatives

Research involving 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole and its broader family of derivatives is focused on developing materials with enhanced performance for next-generation optoelectronics. rsc.org The foundational 3,3'-bicarbazole structure is a versatile scaffold that researchers modify to create advanced functional materials. ossila.comacs.org

Initial studies often focus on the core properties of simple derivatives like 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole, which is classified as a material for blue dopants in OLEDs. tcichemicals.com The research trajectory then expands to more complex molecular designs. For instance, replacing the ethyl groups with bulky phenyl or substituted phenyl groups (e.g., 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole) can further improve thermal stability and tune electronic properties for use as highly efficient host materials in PhOLEDs or as hole-transporting materials in perovskite solar cells. ossila.commdpi.com

A significant area of current research is the development of donor-acceptor molecules based on the 3,3'-bicarbazole scaffold for TADF applications. nih.govmdpi.com In these designs, the bicarbazole unit acts as the electron donor, and it is chemically linked to an electron-accepting moiety. mdpi.com This architecture is designed to minimize the energy gap between the singlet and triplet excited states, enabling efficient harvesting of all electrically generated excitons and leading to high device efficiencies. nih.govmdpi.com For example, derivatives have been synthesized where the bicarbazole unit is attached to triazine or benzophenone (B1666685) acceptors, creating potential blue TADF emitters. nih.govmdpi.com These advanced derivatives are being explored as emitters in high-efficiency OLEDs, with research focusing on optimizing device architecture and material combinations to achieve high brightness, efficiency, and operational stability. ktu.eduscispace.comresearchgate.net

| Derivative Type | Key Structural Feature | Primary Research Application | Reported Performance Metric |

|---|---|---|---|

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | N-phenyl substitution | Host material in PhOLEDs, HTL in Perovskite Solar Cells. ossila.commdpi.com | Achieved PCE of almost 20% in p-i-n perovskite solar cells. ossila.com |

| 9,9'-Di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole | Bulky N-alkylphenyl groups | Solution-processed green PhOLED host. mdpi.com | Max. current efficiency of 43.1 cd/A. mdpi.com |

| Bicarbazole-Triazine Compounds | Donor-Acceptor (D-A) structure | TADF emitters for OLEDs. mdpi.com | EQE of 29.6% reported for a related D-A molecule. mdpi.com |

| Bicarbazole-Dibenzofuran Compounds | Twisted molecular structure | Host material for deep blue PhOLEDs. researchgate.net | High triplet energy (>2.90 eV) and EQE >24.0%. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

9-ethyl-3-(9-ethylcarbazol-3-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2/c1-3-29-25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28)4-2/h5-18H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYBJLCZRQQVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20466-00-6 | |

| Record name | 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole

The formation of the 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole structure can be achieved through methods that directly couple precursor molecules. These strategies are broadly categorized into electrochemical and chemical approaches, each offering distinct advantages in terms of reaction control and scalability.

Electrochemical Synthesis Approaches for Dimerization

Electrochemical methods provide a direct route for the dimerization of N-ethylcarbazole to yield 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole. This process is initiated by the oxidation of N-ethylcarbazole at an electrode surface, generating a radical cation. Two of these reactive intermediates then couple together to form a dimeric dication. The final step in the formation of the stable, neutral bicarbazole product is the elimination of two protons. This electrosynthesis technique offers a clean and reagent-free approach to forming the C-C bond at the 3 and 3' positions.

Chemical Coupling Reactions for 3,3'-Bicarbazole Core Formation

The foundational 3,3'-bicarbazole core is commonly synthesized via chemical oxidative coupling reactions. A prevalent and cost-effective method involves the use of iron(III) chloride (FeCl₃) as an oxidizing agent. mdpi.commdpi.com In this reaction, carbazole (B46965) is treated with FeCl₃ in a suitable solvent like chloroform (B151607), leading to the formation of the 3,3'-bicarbazole. mdpi.commdpi.com The proposed mechanism involves the formation of a carbazole radical cation, which then undergoes dimerization. nih.gov Other organic oxidants, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) in the presence of an acid, have also been effectively used for this transformation, offering metal-free alternatives. nih.goviitm.ac.in The choice of oxidant and reaction conditions can be influenced by the presence of substituents on the carbazole starting material, which can affect the regioselectivity of the coupling. nih.goviitm.ac.in

Functionalization Strategies for Bicarbazole Derivatives

Once the 3,3'-bicarbazole core is obtained, it can be further modified to tune its properties. Functionalization strategies target the nitrogen atoms (N,N' or 9,9' positions) and various positions on the carbazole rings.

Substitutions at N-Positions (9,9')

The nitrogen atoms of the 3,3'-bicarbazole are common sites for substitution, which enhances solubility and influences the molecular packing and electronic properties. N-alkylation can be achieved by reacting the bicarbazole with alkyl bromides in the presence of a base like potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) in a solvent such as tetrahydrofuran (B95107) (THF). mdpi.comnih.gov For the introduction of aryl groups, the Ullmann coupling reaction is frequently employed. mdpi.com This copper-catalyzed reaction involves treating the 3,3'-bicarbazole with an aryl iodide, such as iodobenzene (B50100) derivatives, in the presence of a copper catalyst and a base like K₂CO₃. mdpi.com This method allows for the synthesis of derivatives like 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole and 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole. mdpi.com

Substitutions at Carbazole Ring Positions (e.g., 6,6')

Functionalization of the carbazole rings themselves allows for the extension of the π-conjugated system and the introduction of specific electronic or reactive groups. For instance, the 6,6' positions of 9,9'-diethyl-9H,9'H-3,3'-bicarbazole can be selectively halogenated. The synthesis of 9,9'-diethyl-6,6'-diiodo-9H,9'H-3,3'-bicarbazole is achieved by treating the parent compound with potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in glacial acetic acid. ub.edu This diiodinated derivative serves as a versatile intermediate for further cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes like phenylacetylene, to introduce new functionalities at the 6 and 6' positions. ub.edu

Incorporation of Electron-Donating and Electron-Accepting Moieties

To create materials with specific optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs), electron-donating and electron-accepting groups are strategically incorporated into the bicarbazole structure. This creates donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. mdpi.comnih.gov The bicarbazole unit typically serves as the electron-donating core. mdpi.comnih.govnih.gov An electron-accepting moiety, such as a benzophenone (B1666685) group, can be introduced via a nucleophilic aromatic substitution reaction. For example, partially N-alkylated 3,3'-bicarbazoles can be reacted with 4,4'-difluorobenzophenone (B49673) to yield D-A-D structures. mdpi.comnih.gov By varying the alkyl substituents on the bicarbazole donor and modifying the acceptor unit, properties like thermal stability, solubility, and emission color can be finely tuned. mdpi.comnih.govnih.gov These tailored molecules have been successfully used as blue emitters and as host materials for phosphorescent emitters in high-efficiency OLEDs. mdpi.comnih.govnih.gov

Interactive Data Table: Synthesis and Properties of Functionalized Bicarbazole Derivatives

| Compound Name | Precursors | Reaction Type | Key Reagents | Application/Property Highlight |

| 3,3'-Bicarbazole | Carbazole | Oxidative Coupling | FeCl₃, Chloroform | Core structure for further functionalization |

| 9,9'-Di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole | 3,3'-Bicarbazole, 1-iodo-4-t-butylbenzene | Ullmann Coupling | Cu, K₂CO₃, DMF | Host material in solution-processed OLEDs with high efficiency. mdpi.com |

| 9,9'-Diethyl-6,6'-diiodo-9H,9'H-3,3'-bicarbazole | 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | Iodination | KI, KIO₃, Acetic Acid | Intermediate for further functionalization via cross-coupling. ub.edu |

| DB23 (Bicarbazole-Benzophenone Derivative) | 9-Alkyl-9'H-3,3'-bicarbazole, 4,4'-difluorobenzophenone | Nucleophilic Aromatic Substitution | - | Blue emitter in OLEDs with high thermal stability. mdpi.com |

Design of Donor-Acceptor-Donor (D-A-D) Architectures

The 9,9'-diethyl-9H,9'H-3,3'-bicarbazole moiety serves as an excellent electron-donating unit in the construction of Donor-Acceptor-Donor (D-A-D) architectures. These structures are of significant interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs). The intrinsic electron-rich nature of the bicarbazole core makes it a suitable donor component.

A common synthetic strategy involves the reaction of a mono-alkylated 3,3'-bicarbazole derivative with a difunctional acceptor molecule. For instance, D-A-D derivatives have been synthesized by reacting two equivalents of a 9-alkyl-9′H-3,3′-bicarbazole with one equivalent of an electron-accepting core, such as 4,4′-difluorobenzophenone. mdpi.com This reaction is typically carried out in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The alkyl side chains, such as the ethyl groups in 9,9'-diethyl-9H,9'H-3,3'-bicarbazole, are introduced to improve the solubility and film-forming properties of the final D-A-D molecules. mdpi.com

In one study, a series of twisted D-A-D derivatives were developed using bicarbazole as the electron donor and benzophenone as the electron acceptor. mdpi.com These materials were designed to enhance solubility and processability for spin-coating methods. mdpi.com The resulting compounds demonstrated high thermal stabilities, with decomposition temperatures exceeding 383 °C, and glass transition temperatures ranging from 95 to 145 °C. mdpi.com Such properties are crucial for the longevity and performance of electronic devices. The D-A-D design often leads to materials with high blue photoluminescence quantum yields and short decay times, making them excellent candidates for blue emitters in OLEDs. mdpi.com

Below is a table summarizing representative D-A-D molecules synthesized from bicarbazole derivatives and their key properties.

Table 1: Properties of Bicarbazole-Based D-A-D Architectures

| Compound Name | Donor Unit | Acceptor Unit | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Application | Reference |

|---|---|---|---|---|---|---|

| 4,4′-Bis(9′-butyl-[3,3′]-bicarbazol-9-yl)benzophenone (DB14) | 9-Butyl-9′H-3,3′-bicarbazole | Benzophenone | 145 °C | >383 °C | Blue Emitter for OLEDs | mdpi.com |

| 4,4′-Bis(9′-{2-ethylhexyl}-[3,3′]-bicarbazol-9-yl)benzophenone (DB23) | 9-[2-Ethylhexyl]-9′H-3,3′-bicarbazole | Benzophenone | 95 °C | >383 °C | Blue Emitter for OLEDs | mdpi.com |

Polymerization and Oligomerization Studies Involving Bicarbazole Units

The 3,3'-bicarbazole unit, including its N-alkylated derivatives like 9,9'-diethyl-9H,9'H-3,3'-bicarbazole, is a key monomer in the synthesis of electroactive polymers and oligomers. The linkage at the 3 and 3' positions creates a conjugated system that can be extended through polymerization, leading to materials with desirable charge-transporting properties.

Electrochemical polymerization is a common method to generate polymer films from bicarbazole monomers. Studies have shown that the oxidation of N-ethylcarbazole can lead to the formation of the dimer, 9,9'-diethyl-9H,9'H-3,3'-bicarbazole. rsc.org This dimer itself can undergo further reversible oxidation to form radical cations and dications. rsc.org This process is fundamental to the electropolymerization mechanism where radical cations couple to form longer conjugated chains. The resulting poly(bicarbazole) films are redox-active and exhibit conductivity, which is a critical property for applications in electronic devices. rsc.org

The susceptibility of carbazole derivatives to oligomerization has also been noted in various studies. ub.edu This process can occur during synthesis or under specific reaction conditions. While sometimes an undesired side reaction, controlled oligomerization can be a route to well-defined, soluble, and processable materials that bridge the gap between small molecules and high molecular weight polymers. These oligomers often retain the favorable electronic properties of the parent bicarbazole unit.

The resulting polymers and oligomers from bicarbazole units are investigated for their potential use as hole-transporting layers (HTLs) in OLEDs, as active components in perovskite solar cells, and as redox-active materials in various electrochemical applications. nih.govossila.com

Advanced Spectroscopic and Electronic Characterization

Photophysical Investigations of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole and its Derivatives

The photophysical properties of 9,9'-diethyl-9H,9'H-3,3'-bicarbazole and its broader family of bicarbazole derivatives are central to their application in optoelectronic devices. These investigations reveal insights into their electronic structure, excited state dynamics, and emission characteristics.

Steady-state photoluminescence studies of bicarbazole derivatives show that their emission properties are heavily influenced by the substituents on the nitrogen atoms and the solvent environment. For instance, derivatives like 9,9′-di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) and 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh) exhibit nearly identical photophysical properties in dilute chloroform (B151607) solutions, which indicates that the emission originates from the π-π* transition of the conjugated bicarbazole core. mdpi.com However, their photoluminescence in solid films can differ, suggesting that intermolecular interactions in the solid state play a crucial role. mdpi.comnih.gov

Time-resolved photoluminescence (TRPL) studies are employed to understand the excited-state dynamics, including the lifetimes of prompt and delayed fluorescence. For many bicarbazole-based derivatives designed as emitters, short decay times in the nanosecond range are observed. researchgate.net In materials designed for thermally activated delayed fluorescence (TADF), both a short-lived prompt fluorescence and a long-lived delayed fluorescence component are analyzed. For example, at low temperatures (77 K), some complex derivatives can exhibit dual phosphorescence from different triplet states with lifetimes extending into the milliseconds. the-innovation.org

The electronic absorption spectra of 9,9'-diethyl-9H,9'H-3,3'-bicarbazole and related derivatives are characterized by strong absorption bands in the ultraviolet region. These absorptions are typically assigned to π-π* electronic transitions within the conjugated bicarbazole backbone. mdpi.com The substitution pattern on the nitrogen atoms, such as changing from ethyl to bulkier alkylphenyl groups, has a minimal effect on the absorption profile in dilute solutions, confirming that the transitions are localized on the core bicarbazole unit. mdpi.com

The optical band gap (Eg) can be calculated from the onset of the absorption edge in thin-film spectra. For derivatives like BCz-nBuPh and BCz-tBuPh, the optical band gap has been determined to be 3.32 eV. mdpi.com This wide band gap is sufficient to host various visible-light-emitting dopants in organic light-emitting diodes (OLEDs). mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental data, providing insights into the topologies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) involved in these electronic transitions. rsc.org

| Compound/Derivative | Absorption Max (λabs) | Emission Max (λem) | Optical Band Gap (Eg) | Solvent/State |

| BCz-nBuPh | ~350 nm | ~380 nm | 3.32 eV | Chloroform / Film |

| BCz-tBuPh | ~350 nm | ~380 nm | 3.32 eV | Chloroform / Film |

| 6,6′-bis(phenylethynyl)-9,9′-dihexyl-9H,9′H-3,3′-bicarbazole | - | 422 nm | - | Solid State |

| 4-(9′-{2-ethylhexyl}-[3,3′]-bicarbazol-9-yl)benzophenone | - | 468 nm | 3.08 eV | Toluene |

Data compiled from multiple sources for various derivatives to illustrate typical properties. mdpi.comnih.govub.edu

The photoluminescence quantum yield (PLQY or Φ) is a critical parameter that quantifies the emission efficiency of a material. Bicarbazole derivatives have been shown to be highly efficient emitters. While specific PLQY data for 9,9'-diethyl-9H,9'H-3,3'-bicarbazole is not extensively reported, its derivatives, particularly those designed for TADF applications, exhibit a wide range of quantum yields. nih.govpreprints.org

For example, a series of bicarbazole-benzophenone derivatives demonstrated high PLQYs, with values reaching up to 75.5%. researchgate.netnih.gov Furthermore, by incorporating bicarbazole units into more complex molecular architectures with triazine acceptors, PLQY values approaching unity (100%) have been achieved. mdpi.com These high efficiencies are often attributed to the effective separation of HOMO and LUMO, which minimizes the singlet-triplet energy gap and facilitates efficient reverse intersystem crossing (RISC) in TADF emitters. mdpi.com The PLQY is typically measured using an integrating sphere to capture all emitted photons. doi.org

Aggregation-caused quenching (ACQ) is a common phenomenon where fluorophores experience reduced emission intensity in the solid state or at high concentrations due to the formation of non-emissive aggregates via intermolecular π-π stacking. researchgate.netmdpi.com Conversely, aggregation-induced emission (AIE) is a process where non-emissive molecules become highly luminescent upon aggregation, typically due to the restriction of intramolecular rotation and vibration (RIR and RIV) in the aggregated state. researchgate.netmdpi.comrsc.org

Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of molecules like 9,9'-diethyl-9H,9'H-3,3'-bicarbazole. ub.edudoi.org By measuring the potentials at which the compound is oxidized and reduced, crucial electronic parameters such as the HOMO and LUMO energy levels can be determined. nih.gov

The oxidation of N-ethylcarbazole can be used to electrochemically form the 9,9'-diethyl-9H,9'H-3,3'-bicarbazole dimer. rsc.orgcore.ac.uk The resulting bicarbazole unit shows two reversible one-electron oxidation steps, corresponding to the formation of a stable radical cation and then a dication. rsc.org The onset potential of the first oxidation wave (Eox, onset) is used to calculate the HOMO energy level, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. mdpi.comnih.govnih.gov For a polymer film formed from these units, an oxidation onset potential of 0.26 V (vs. Ag/AgCl) has been reported, corresponding to a HOMO level of -5.36 eV. core.ac.uk The LUMO level is often estimated by adding the optical band gap (determined from absorption spectroscopy) to the HOMO energy level. nih.gov These energy levels are critical for predicting charge injection and transport properties in electronic devices. mdpi.comktu.edu

| Derivative | HOMO (eV) | LUMO (eV) | Method |

| Electrochemically-coupled poly(N-ethylcarbazole) | -5.36 | - | CV |

| BCz-nBuPh | -5.76 | -2.44 | CV |

| BCz-tBuPh | -5.76 | -2.44 | CV |

| 4-(9′-butyl-[3,3′]-bicarbazol-9-yl)benzophenone | -5.70 | -2.61 | CV |

| 9,9'-diethyl-9H,9'H-3,3'-bicarbazole | -4.82 (IP) | -0.72 (EA) | Theoretical Calculation |

Data compiled from experimental (CV) and theoretical studies. mdpi.comnih.govcore.ac.uk

Photoelectric Effect Measurements for Ionization and Electron Affinity Levels

The determination of ionization potential (IP) and electron affinity (EA) is crucial for understanding the charge injection and transport capabilities of a material in electronic devices. For 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole, these parameters have been estimated using theoretical models. The calculated ionization potential is 5.2 eV, and the electron affinity is 1.0 eV. These values are critical in predicting the energy barriers for hole and electron injection from adjacent layers in an organic electronic device.

Intermolecular Interactions and Film Morphological Studies

Impact on Photoluminescence and Charge Transport in Thin Films

The arrangement of molecules in a thin film significantly influences the material's photoluminescent and charge transport properties. While specific studies on the thin-film morphology of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole are not extensively available, research on closely related bicarbazole derivatives provides valuable insights into the expected behavior.

Intermolecular interactions in the solid state can lead to a reduction in the photoluminescence quantum yield compared to the solution phase due to aggregation-caused quenching. kyushu-u.ac.jp The formation of ordered domains or specific molecular packing can either enhance or hinder charge transport. For instance, in some bicarbazole derivatives, a cofacial arrangement of the carbazole (B46965) units can facilitate efficient charge hopping between adjacent molecules. The nature and position of substituents on the bicarbazole core play a critical role in determining the film morphology and, consequently, the electronic properties. mdpi.com

In many carbazole-based materials, hole transport is the dominant charge transport mechanism. The charge carrier mobility in amorphous thin films of π-conjugated materials is generally several orders of magnitude lower than in their single-crystal counterparts due to structural disorder. kyushu-u.ac.jp For bicarbazole derivatives, hole mobilities are influenced by the molecular structure, with studies on similar compounds showing values that can be tuned by chemical modification. researchgate.net For example, introducing different alkyl or aryl groups at the 9 and 9' positions can alter the intermolecular packing and the resulting charge transport characteristics. mdpi.com While direct experimental data for the charge carrier mobility of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole is not readily found in the literature, it is synthesized as a precursor for other functional materials. ub.edu The study of related bicarbazole compounds in organic light-emitting diodes (OLEDs) demonstrates that the bicarbazole core is a robust building block for hole-transporting materials. mdpi.comresearchgate.net The photoluminescence of bicarbazole-based thin films is also highly dependent on the molecular structure and intermolecular interactions, with emissions ranging from the blue to the green part of the spectrum. mdpi.com

Theoretical and Computational Chemistry Analyses

Electronic Structure Calculations

Theoretical investigations into the electronic nature of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole have been conducted using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods are instrumental in understanding the molecule's frontier molecular orbitals, excited states, and charge distribution, which are critical for its performance in electronic devices.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. DFT calculations have been employed to determine the energy levels of these frontier orbitals for 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole, often referred to as the BCbz dimer in computational studies.

The topologies of the HOMO and LUMO are distributed across the bicarbazole backbone. The specific energy values are sensitive to the computational method and basis set used. For instance, calculations have been performed using the B3LYP and CAM-B3LYP functionals with a 6-31G** basis set in acetonitrile (B52724) as a solvent model. rsc.org While the precise energy values from these calculations are not publicly detailed, the resulting HOMO and LUMO levels are crucial for predicting the molecule's charge injection and transport capabilities in materials science. rsc.org

Singlet-Triplet Energy Gap (ΔEST) Determination

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter for applications in thermally activated delayed fluorescence (TADF) materials. A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, enhancing the efficiency of organic light-emitting diodes (OLEDs).

Transition Density Matrix and Natural Population Analysis for Charge Distribution

Understanding the charge distribution in the ground and excited states is essential for predicting intermolecular interactions and charge transfer characteristics. Natural Population Analysis (NPA) and Mulliken population analysis are computational methods used to assign partial charges to atoms within a molecule.

For carbazole-based dimers, these analyses can reveal how charge is distributed and redistributed upon excitation. core.ac.uk For instance, in the radical cation state of related chromophores, DFT-calculated Mulliken spin densities show the localization of spin on the nitrogen atoms and specific carbon atoms within the carbazole (B46965) units. core.ac.uk This type of analysis for 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole would provide a detailed picture of its charge distribution, although specific NPA or detailed Mulliken charge data for this compound are not explicitly reported in the available literature.

Elucidation of Intramolecular Charge Transfer Mechanisms

The potential for intramolecular charge transfer (ICT) is a key feature of many organic electronic materials. In donor-acceptor systems, the degree of ICT can be evaluated by analyzing the spatial distribution of the HOMO and LUMO. For bicarbazole derivatives, the two carbazole units can act as electron-donating moieties.

Theoretical models, such as Marcus-Hush theory, can be applied to evaluate the potential for charge (hole and electron) transfer. An important parameter in this context is the internal reorganization energy. For 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole, the estimated internal reorganization energy for electron and hole transfer has been reported to be 0.28 eV and 0.23 eV, respectively. These values are crucial for modeling charge transfer rate constants in biosensing and other electronic applications.

Molecular Conformation and Dynamics Simulations

The three-dimensional structure and conformational flexibility of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole influence its packing in the solid state and its photophysical properties. DFT calculations have been used to determine the optimized geometry of the molecule. A key conformational parameter is the dihedral angle between the two carbazole units. For the BCbz dimer, DFT-optimized dihedral angles have been calculated, indicating a non-planar structure. rsc.org The substitution of ethyl groups on the nitrogen atoms has been shown to have a slight effect on the molecular conformation when compared to phenyl-substituted bicarbazoles. rsc.org

While detailed molecular dynamics simulations for 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole are not specifically documented in the reviewed literature, such simulations are a powerful tool for understanding the dynamic behavior of molecules in different environments and how their conformation fluctuates over time.

Predictive Modeling of Optoelectronic Properties and Device Performance

Computational chemistry plays a vital role in the predictive modeling of the optoelectronic properties of new materials, thereby guiding experimental efforts. By calculating parameters such as HOMO/LUMO energies, singlet-triplet energy gaps, and reorganization energies, researchers can forecast the potential of a molecule like 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole as a component in electronic devices such as OLEDs.

For example, the calculated frontier orbital energies can be used to assess the efficiency of charge injection from electrodes and transport between molecules in a thin film. rsc.org While specific predictive models for the device performance of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole are not detailed in the available literature, the foundational computational data that has been generated provides the necessary input for such models. rsc.org The study of related bicarbazole derivatives in OLEDs suggests that fine-tuning the molecular structure, such as the nature of the N-substituents, can significantly impact device efficiency. mdpi.comnih.govnih.gov

Role As Host Materials in Organic Light Emitting Diodes Oleds

Design Principles for Bicarbazole-Based Host Materials

The design of effective bicarbazole-based host materials for OLEDs is guided by several key principles aimed at optimizing device performance, including efficiency, stability, and driving voltage. researchgate.net

High Triplet Energy (T₁): A primary requirement for a host material in Phosphorescent OLEDs (PHOLEDs) is a triplet energy level higher than that of the phosphorescent guest (dopant). researchgate.net This ensures that the triplet excitons generated on the host can be efficiently transferred to the guest without energy back-transfer, which would otherwise quench the emission. rsc.org The rigid and twisted structure of bicarbazole derivatives helps maintain a high T₁ energy. researchgate.net

Balanced Charge Transport: Efficient OLED performance relies on a balanced flux of holes and electrons within the emissive layer (EML). rsc.org The 3,3'-bicarbazole unit is inherently a good hole transporter. rsc.org To achieve bipolar characteristics (transporting both holes and electrons), electron-withdrawing units (acceptors) are often incorporated into the molecular structure, creating a donor-acceptor (D-A) architecture. rsc.orgrsc.org This balances charge injection and transport, broadening the recombination zone within the EML and improving efficiency.

Thermal and Morphological Stability: Host materials must form stable, amorphous thin films. Bicarbazole derivatives, such as 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), exhibit higher glass transition temperatures (Tg) compared to some benchmark hosts, which improves the morphological stability of the film during device operation. mdpi.comossila.com Incorporating bulky or V-shaped structures, like adamantane (B196018), can further enhance thermal stability and film-forming characteristics. rsc.orgacs.org

Positional Isomerism: The connectivity of the two carbazole (B46965) units (e.g., 2,2'-, 3,3'-, 4,4'-) and the linkage positions of substituents significantly influence the molecule's electronic properties, including conjugation length, resonance effects, and triplet energy levels. rsc.org For instance, the para-para nitrogen connectivity in 3,3'-bicarbazole allows for strong resonance effects, while meta-meta positioning in 2,2'-isomers limits conjugation, offering a powerful tool for fine-tuning material properties. rsc.org

Performance Evaluation in Phosphorescent OLEDs (PHOLEDs)

Bicarbazole derivatives have been successfully employed as host materials for highly efficient PHOLEDs, particularly for green and blue emitters. Their high triplet energy and good charge transport properties enable efficient harvesting of triplet excitons from phosphorescent dopants. rsc.org For example, devices using a 2,2'-bicarbazole derivative as the host for a green phosphorescent emitter achieved a high external quantum efficiency (EQE) of 23.4%. rsc.org

The performance of bicarbazole-based hosts is often benchmarked against standard materials like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCBP). Studies show that bicarbazole derivatives can offer superior performance.

9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) is a structural isomer of CBP and demonstrates a higher glass transition temperature, suggesting better morphological stability. mdpi.comnih.gov In comparative device studies, PHOLEDs using bicarbazole regioisomers as hosts have demonstrated higher efficiencies and lower efficiency roll-off than conventional CBP-based devices. rsc.org For instance, a green PHOLED with a 4,4'-bicarbazole host reached a maximum EQE of 23.9% and a power efficiency of 108.8 lm W⁻¹, outperforming typical CBP-based systems. rsc.org Similarly, a solution-processed device with a 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole host showed significantly higher current efficiency than devices with more traditional hosts. mdpi.com

Table 1: Performance Comparison of Bicarbazole Hosts vs. CBP

| Host Material | Emitter | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Ref. |

|---|---|---|---|---|---|

| 2,2'-BCzPh | Green PhOLED | 23.4% | 81.0 | 108.6 | rsc.org |

| 4,4'-BCzPh | Green PhOLED | 23.9% | 83.1 | 108.8 | rsc.org |

| CBP | Green PhOLED | 20.1% | 70.5 | 91.9 | rsc.org |

| BCz-tBuPh | Green PhOLED | 12.5% | 43.1 | 40.0 | mdpi.comnih.gov |

| CBP | Green PhOLED | 10% | 31.45 | 11.3 | researchgate.net |

Data compiled from multiple sources for general comparison.

The isomeric structure of bicarbazole hosts plays a critical role in determining device performance. A systematic study of 9,9'-diphenyl-9H,9'H-bicarbazole regioisomers (1,1'-, 2,2'-, 3,3'-, and 4,4'-) revealed significant differences in efficiency. rsc.org

2,2'-BCzPh and 4,4'-BCzPh: These isomers, featuring meta-meta and sterically hindered linkages respectively, limit π-conjugation. This results in high triplet energies and balanced charge transport, leading to green PHOLEDs with high EQEs of 23.4% and 23.9%. rsc.org

3,3'-BCzPh: This isomer exhibits strong resonance due to its para-para nitrogen connectivity, leading to a more extended π-conjugation. While the EQE was slightly lower (20.1%), it achieved the highest luminescence among the isomers. rsc.org

1,1'-BCzPh: This isomer shows significant steric hindrance, resulting in a large twist angle that restricts conjugation. rsc.org

Furthermore, the nature of substituents on the nitrogen atoms has a profound impact. A study comparing 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and its isomer with bulky tertiary butyl groups, 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh), found that the latter was a more suitable host. mdpi.comnih.gov The bulky t-butyl groups effectively suppressed molecular aggregation, leading to a green PHOLED with a maximum current efficiency of 43.1 cd/A, compared to 30.8 cd/A for the n-butyl version. mdpi.comnih.gov

Table 2: Performance of PHOLEDs with Different Bicarbazole Isomers

| Host Isomer | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Ref. |

|---|---|---|---|---|

| 1,1'-BCzPh | 20.1% | 148,953 | 2.2 | rsc.org |

| 2,2'-BCzPh | 23.4% | 181,990 | 2.2 | rsc.org |

| 3,3'-BCzPh | 20.1% | 203,490 | 2.2 | rsc.org |

| 4,4'-BCzPh | 23.9% | 179,939 | 2.2 | rsc.org |

Application in Fluorescent OLEDs as Exciplex-Forming Hosts

Bicarbazole derivatives are also pivotal as the electron-donating component in exciplex-forming co-host systems. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule at their interface. scispace.comnih.gov This strategy is used to achieve high efficiency in both fluorescent and phosphorescent OLEDs. rsc.org

In such systems, a bicarbazole derivative serves as the hole-transporting (donor) host, while an electron-accepting material is used as the electron-transporting host. nih.gov The emission can arise from the exciplex itself or be transferred to a fluorescent dopant. For instance, a bicarbazole derivative, pCNBCzoCF3, was shown to form an exciplex with the star-shaped molecule m-MTDATA. scispace.com By combining the direct thermally activated delayed fluorescence (TADF) from the bicarbazole host with the emission from the exciplex, researchers fabricated highly efficient "warm-white" OLEDs with an EQE reaching 18.8%. scispace.com This approach allows for broad-spectrum emission and efficient harvesting of both singlet and triplet excitons.

Development of Solution-Processed OLEDs Utilizing Bicarbazole Hosts

Solution-processing techniques like ink-jet printing offer a pathway to low-cost and large-area manufacturing of OLEDs. mdpi.comnih.gov A key challenge is designing host materials that are soluble in common organic solvents while also forming high-quality, stable amorphous films.

Bicarbazole derivatives have been specifically designed for solution processing by attaching solubilizing groups. For example, attaching n-butylphenyl and t-butylphenyl groups to the 3,3'-bicarbazole core enhances solubility. mdpi.comnih.gov A solution-processed green PHOLED using the t-butylphenyl substituted bicarbazole (BCz-tBuPh) as a host achieved a high power efficiency of 40.0 lm/W. mdpi.comnih.gov Other strategies include integrating a bulky and rigid adamantane group or a non-planar cyclohexane (B81311) core, which not only improves solubility and film-forming ability but also enhances thermal stability. rsc.orgacs.org

Strategies for Suppressing Host-Host Aggregation and Excimer Formation

Host-host molecular aggregation in the solid state can lead to the formation of excimers—excited-state dimers that often emit at lower energies and broader bandwidths than the single molecule. This can trap excitons, reduce the host's effective triplet energy, and lead to inefficient energy transfer to the guest, ultimately lowering device efficiency. mdpi.comacs.org

Several strategies involving the 3,3'-bicarbazole structure are used to mitigate this issue:

Steric Hindrance: The dimerization of carbazole to form 3,3'-bicarbazole inherently blocks the most reactive positions (3 and 3'), which can reduce aggregation pathways. ossila.com

Bulky Substituents: Introducing large, sterically hindering groups at the 9 and 9' positions is a highly effective strategy. The comparison between n-butylphenyl and t-butylphenyl substituents on a 3,3'-bicarbazole host showed that the bulkier t-butyl groups were superior in preventing aggregation-caused emission in solid-state films. mdpi.comnih.gov This resulted in more efficient energy transfer from the host to the dopant and superior OLED performance. mdpi.com

Molecular Twisting: Inducing a twist in the molecular backbone, for example at the linkage between the two carbazole units or by introducing twisted linkers, can prevent the planar stacking that leads to aggregation. acs.org Regioisomers like 2,2'-BCzPh and 4,4'-BCzPh have inherent twists that limit conjugation and aggregation. rsc.org

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole |

| BCz-nBuPh | 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole |

| BCz-tBuPh | 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole |

| BCzPh | 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole |

| 1,1'-BCzPh | 9,9'-Diphenyl-9H,9'H-1,1'-bicarbazole |

| 2,2'-BCzPh | 9,9'-Diphenyl-9H,9'H-2,2'-bicarbazole |

| 4,4'-BCzPh | 9,9'-Diphenyl-9H,9'H-4,4'-bicarbazole |

| CBP | 4,4'-bis(N-carbazolyl)-1,1'-biphenyl |

| mCBP | 1,3-bis(N-carbazolyl)benzene |

| pCNBCzoCF3 | 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) |

| m-MTDATA | 4,4′,4′′-tris[phenyl(m-tolyl)amino]triphenylamine |

| Ir(ppy)₃ | fac-tris(2-phenylpyridine)iridium(III) |

| FIrpic | bis(4,6-difluorophenylpyridinato-N,C2)-picolinato iridium(III) |

Application As Emitter Materials in Organic Light Emitting Diodes Oleds

Development of Deep-Blue Emitting Bicarbazole Derivatives

Achieving efficient and stable deep-blue emission is a critical challenge in OLED technology for full-color displays and lighting. Bicarbazole derivatives have been successfully employed to create such emitters.

Researchers have developed a series of twisted donor-acceptor-donor (D-A-D) type derivatives using a bicarbazole donor and a benzophenone (B1666685) acceptor, specifically for use as blue emitters. mdpi.com These materials, such as DB14, DB23, and DB29, were designed with different alkyl chains to improve solubility and film-forming properties. mdpi.com These fluorescent emitters exhibit high photoluminescence quantum yields (over 52%) and short decay times in the nanosecond range. mdpi.com Non-optimized OLEDs using the DB23 emitter achieved a high maximum external quantum efficiency (EQE) of 5.3%, which approaches the theoretical limit for first-generation fluorescent devices. mdpi.com

In another approach, bicarbazole-benzophenone based twisted donor-acceptor molecules were developed as potential blue TADF emitters. nih.govmdpi.com By reacting 4-fluorobenzophenone (B154158) with various mono-alkylated 3,3'-bicarbazoles, researchers synthesized derivatives with good thermal stability and high photoluminescence quantum yields (up to 75.5%). nih.govmdpi.comresearchgate.net An OLED device using 15 wt% of the emitter 4-(9′-{2-ethylhexyl}-[3,3′]-bicarbazol-9-yl)benzophenone doped in a CBP host demonstrated blue emission with a maximum brightness of 3,581 cd/m², a current efficiency of 5.7 cd/A, and an EQE of 2.7%. nih.govmdpi.com

Furthermore, bicarbazole-dibenzofuran backbone structures have been designed as host materials for deep-blue phosphorescent OLEDs. researchgate.net The twisted molecular structure of these materials results in a high triplet energy (above 2.90 eV), enabling their use with deep-blue phosphorescent emitters and achieving high EQEs of over 24.0%. researchgate.net

Table 1: Performance of Selected Blue-Emitting Bicarbazole Derivatives in OLEDs

| Emitter | Host | Emission Type | Max. EQE (%) | Max. Brightness (cd/m²) | Emission Peak (nm) | Ref |

| DB23 | - | Fluorescence | 5.3 | - | Blue | mdpi.com |

| 4-(9′-{2-ethylhexyl}-[3,3′]-bicarbazol-9-yl)benzophenone | CBP | TADF | 2.7 | 3581 | Blue | nih.govmdpi.com |

Thermally Activated Delayed Fluorescence (TADF) Emitters Based on Bicarbazole

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies of up to 100% in OLEDs without using heavy metals. kyushu-u.ac.jp Bicarbazole derivatives are excellent candidates for TADF emitters due to the ability to create molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). scispace.comacs.org

The design strategy for bicarbazole-based TADF emitters often involves creating a donor-acceptor (D-A) structure where the bicarbazole unit acts as the electron donor. researchgate.netacs.org This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a reduced ΔEₛₜ. researchgate.netacs.org

For instance, a family of bicarbazole-based TADF materials was synthesized through a one-step reaction between 9H,9'H-3,3'-bicarbazole and an alkyl-substituted fluorocyanobenzene. scispace.com One such derivative, 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) (pCNBCzoCF3), exhibited an extremely small ΔEₛₜ of 0.02 eV, leading to intense TADF. scispace.com

Another strategy involves incorporating large steric hindrance groups, such as 4,4'-bicarbazole derivatives, into a multiple resonance (MR) core. researchgate.net This approach yielded narrowband blue TADF emitters like BCz-BNDCzMe and BCz-BNDCzPh, which showed blue-shifted emission (481-482 nm) and narrower full width at half maximum (FWHM) of 25-26 nm compared to the parent compound. researchgate.net These devices achieved a remarkable maximum EQE of 26.75–28.31% at high doping concentrations. researchgate.net

Similarly, linking a bicarbazole donor to a triazine acceptor has proven effective. The molecule 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole (CzT) showed a ΔEₛₜ of 0.07 eV and an EQE of 6% in a green-emitting OLED. mdpi.com

Table 2: Properties of Bicarbazole-Based TADF Emitters

| Compound Name | ΔEₛₜ (eV) | Emission Color | Max. EQE (%) | Ref |

| pCNBCzoCF3 | 0.02 | White (with exciplex) | 18.8 | scispace.com |

| BCz-BNDCzMe | - | Blue | 26.75 | researchgate.net |

| BCz-BNDCzPh | - | Blue | 28.31 | researchgate.net |

| CzT | 0.07 | Green | 6.0 | mdpi.com |

Contribution of Exciplex Emission to Device Performance

An exciplex, or excited-state complex, is formed between an electron donor and an electron acceptor molecule at their interface. tandfonline.com These exciplexes can exhibit TADF, providing a pathway to high efficiency in OLEDs. tandfonline.com Bicarbazole derivatives, being electron-rich, are frequently used as the donor component in exciplex-forming systems. ossila.comscispace.com

In a notable example, the TADF material pCNBCzoCF3 was used not only as an emitter but also as an exciplex-forming material. scispace.com By creating an interface between pCNBCzoCF3 and the star-shaped molecule 4,4′,4′′-tris[phenyl(m-tolyl)amino]triphenylamine (m-MTDATA), researchers fabricated highly efficient warm-white OLEDs. scispace.com These devices combined the TADF emission from the bicarbazole derivative with the exciplex emission from the interface, achieving a maximum brightness of 40,900 cd/m², a power efficiency of 19.3 lm/W, and an EQE of 18.8%. scispace.com

9,9′-Diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh) and its analogs have also been effectively used as donors in exciplex co-host systems for phosphorescent OLEDs. rsc.orgnih.gov In one study, two bipolar BCzPh analogs, BCzPh-pimi and BCzPh-mimi, were synthesized. rsc.org When mixed with an electron acceptor (B3PyMPM), they formed exciplexes with small ΔEₛₜ values of 0.26 eV and 0.19 eV, respectively. rsc.org An OLED using the BCzPh-pimi:B3PyMPM exciplex as a co-host for a green phosphorescent emitter achieved a high EQE of 22.31% and showed an extremely low efficiency roll-off of only 0.67% at a high luminance of 10,000 cd/m². rsc.org This stability is attributed to the improved charge balance in the exciplex system. rsc.org

A comprehensive study of various exciplex systems using 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole and its derivatives as the hole-transporting (donor) host demonstrated that optimizing the mixing ratio of donor and acceptor hosts is crucial. nih.gov This optimization of charge balance and energy levels led to a green phosphorescent OLED with a very high current efficiency of 105.1 cd/A at 1000 cd/m² and an exceptionally long device lifetime (t₉₅) of 739 hours. nih.gov

Influence of Molecular Structure and Substituents on Emission Characteristics

The emission characteristics of bicarbazole derivatives are highly dependent on their molecular structure, including the linkage position between the carbazole (B46965) units and the nature of the substituents. nih.govjlu.edu.cn

Theoretical studies have shown that the connection position on the carbazole ring significantly impacts the electronic properties. nih.gov For instance, linking the carbazole units at the 3-position, as in 3,3'-bicarbazole, enhances the electron-donating ability of the molecule. nih.gov The introduction of π-conjugated spacers, such as acetylenic or olefinic groups, can extend the π-conjugation, affecting the emission wavelengths and fluorescence quantum yields, which can reach values as high as 0.84. nih.gov

The type of substituent group also plays a critical role. In a study of two 3,3'-bicarbazole-based host materials, 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh), it was found that while they had similar optical properties in solution, their performance in devices differed. mdpi.comnih.gov The bulkier t-butyl groups in BCz-tBuPh led to better device performance in a solution-processed green phosphorescent OLED, which exhibited a maximum current efficiency of 43.1 cd/A, compared to 30.8 cd/A for the device with the BCz-nBuPh host. mdpi.comnih.gov This improvement is often linked to the ability of bulky groups to prevent molecular aggregation and quenching in the solid state. mdpi.com

Incorporating a bulky steric hindrance group into an MR-TADF core was shown to efficiently mitigate intermolecular interactions. researchgate.net This strategy suppresses aggregation-caused quenching (ACQ) and enhances device efficiency, particularly at high doping concentrations. researchgate.net The introduction of a bulky triphenylamine (B166846) (TPA) substituent to an MR framework can even induce aggregation-induced emission enhancement (AIEE), further improving performance. researchgate.net

Function As Hole Transport Materials Htms

Bicarbazole Derivatives in Perovskite Solar Cells (PSCs)

Derivatives of the bicarbazole core are crucial in the development of efficient and stable perovskite solar cells (PSCs). mdpi.comresearchgate.net These materials form a critical layer in the PSC architecture, responsible for efficiently extracting and transporting positive charge carriers (holes) generated in the light-absorbing perovskite layer. The performance of HTMs is vital for optimizing the power conversion efficiency (PCE) of the solar cell. nih.gov A notable example is 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC), which has been used to create highly efficient and stable p-i-n PSCs, achieving a PCE of nearly 20%. ossila.com

A significant area of research focuses on developing dopant-free HTMs to enhance the long-term stability of PSCs. mdpi.comresearchgate.net Commonly used HTMs like spiro-OMeTAD often require chemical doping to achieve high efficiency, but these dopants can degrade the perovskite film over time. mdpi.comresearchgate.netnih.gov Bicarbazole-based HTMs are being designed to function effectively without such additives. rsc.org

The design strategy often involves synergistic side-chain engineering, where different functional groups are attached to the bicarbazole core. nih.gov For instance, researchers have designed novel small-molecule HTMs by replacing terminal groups on a reference bicarbazole molecule with a thiophene (B33073) bridge and an electron-withdrawing acceptor. nih.gov Computational methods like Density Functional Theory (DFT) are employed to predict the photo-physical and optoelectronic properties of these newly designed molecules, helping to identify candidates with reduced energy gaps and improved electrical characteristics. mdpi.comnih.govmdpi.com The synthesis of these materials can often be achieved through facile, one-step, catalyst-free C-N coupling reactions, which offer high yields. researchgate.net

The efficiency of a PSC is heavily dependent on the charge transfer processes at the interface between the perovskite absorber layer and the HTM layer. researchgate.net For an HTM to be effective, its highest occupied molecular orbital (HOMO) energy level must be well-aligned with the valence band of the perovskite material. researchgate.netscispace.com This alignment ensures an efficient transfer of holes from the perovskite to the HTM. researchgate.netscispace.com

Bicarbazole derivatives have been designed to have suitable ionization energies (which correspond to HOMO levels) for effective hole injection from triple-cation perovskite active layers. nih.govresearchgate.net Electron density difference maps and other computational analyses can identify and confirm the interfacial charge transfer from a donor (the perovskite) to an acceptor (the HTM). nih.gov The extension of the π-conjugated system in some bicarbazole derivatives, for example by adding extra carbazole (B46965) units, can further improve charge transport within the film and facilitate more efficient hole extraction. nih.gov

The precise arrangement of atoms within a molecule, known as its isomeric structure, can significantly influence the material's properties and the performance of the resulting solar cell. nih.govresearchgate.net Researchers have systematically studied the impact of isomeric linking units on the thermal, optical, and photovoltaic properties of carbazole-terminated HTMs. nih.govscispace.com

For example, a study comparing three isomeric HTMs (V1209, V1221, and V1225) based on a central benzene (B151609) fragment found that the substitution pattern significantly influences hole drift mobility. researchgate.netscispace.com The meta-substituted isomer (V1221) was found to have a hole mobility an order of magnitude lower than the para- (V1209) and ortho- (V1225) substituted isomers, a trend attributed to greater energetic disorder in m-isomers. researchgate.netscispace.com This demonstrates that careful control of the molecular geometry is a key strategy for designing effective HTMs for perovskite photovoltaics. nih.govresearchgate.net

Table 1: Photovoltaic Performance of PSCs with Isomeric Carbazole-Terminated HTMs This table summarizes the performance of perovskite solar cells using different isomeric hole-transporting materials compared to a standard reference.

| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| V1209 | 17.65 | 1.07 | 22.18 | 0.74 |

| V1221 | 14.28 | 1.04 | 21.05 | 0.65 |

| V1225 | 16.02 | 1.06 | 21.45 | 0.70 |

| V1207 | 16.44 | 1.04 | 22.11 | 0.71 |

| spiro-OMeTAD | 19.34 | 1.10 | 22.98 | 0.76 |

| Data sourced from Rakstys et al., 2020. nih.gov |

High Hole Mobility Characterization in Thin Films

High hole mobility is a critical property for an HTM, as it determines how quickly charge carriers can be transported out of the device, reducing the chance of recombination and thus increasing efficiency. nih.govresearchgate.net Bicarbazole derivatives have demonstrated promising hole mobility values.

Techniques such as the space-charge-limited current (SCLC) method and xerographic time of flight are used to measure the hole mobility of these materials in thin-film form. nih.govresearchgate.net For instance, hole drift mobility values for certain carbazole-terminated isomers reached the order of 10⁻⁵ cm²/Vs, which is comparable to the widely used spiro-OMeTAD. nih.gov Another study on a bicarbazole derivative with diphenylvinyl substitutions reported a high hole drift mobility of 2 × 10⁻³ cm²/V·s. researchgate.net These measurements confirm that bicarbazole-based compounds are capable of efficient charge transport, making them suitable for high-performance electronic devices. researchgate.net

Table 2: Hole Drift Mobility of Isomeric HTMs This table compares the hole drift mobility values for a series of carbazole-based isomeric materials.

| HTM | Hole Drift Mobility (μ₀) at Zero Field Strength (cm²/Vs) |

| V1209 | 3.5 × 10⁻⁵ |

| V1221 | 3.0 × 10⁻⁶ |

| V1225 | 3.0 × 10⁻⁵ |

| V1207 | 5.0 × 10⁻⁵ |

| spiro-OMeTAD | 1.3 × 10⁻⁴ |

| Data sourced from Rakstys et al., 2020. researchgate.netscispace.com |

Applications in Dye-Sensitized Solar Cells (DSSCs)

Beyond perovskites, carbazole derivatives have also been applied as HTMs in solid-state dye-sensitized solar cells (ssDSSCs). nih.gov In these devices, the HTM replaces the traditional liquid electrolyte, offering potential improvements in stability and durability. The carbazole moiety's electron-donating nature contributes to superior hole mobilities, which is essential for efficient device operation. nih.gov Studies on biscarbazole-based hole transport polymers in ssDSSCs have shown that factors like molecular weight can influence hole mobility and conductivity, directly impacting the solar cell's performance by enabling more rapid hole transport. nih.gov

Structure Property Performance Relationships in Organic Electronic Devices

Correlation of Molecular Structure with Electronic and Photophysical Properties

The electronic and photophysical properties of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole are intrinsically linked to its molecular structure. The core of the molecule is the 3,3'-bicarbazole unit, which consists of two carbazole (B46965) moieties linked at their 3 and 3' positions. This creates an extended π-conjugated system that is the primary determinant of the compound's electronic behavior. The linkage at the 3,3'-positions partially blocks the most electroactive sites, which can enhance electro-oxidative stability by preventing electropolymerization. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic properties. For many carbazole derivatives, the HOMO is typically distributed over the electron-rich carbazole core, while the LUMO distribution depends on the presence of any electron-accepting moieties. In the case of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole, both FMOs are largely located on the bicarbazole framework. Theoretical calculations have estimated the HOMO and LUMO energy levels for the compound. These energy levels dictate the molecule's potential for hole and electron transport and its suitability for use in various layers of an organic electronic device.

The extended conjugation of the bicarbazole system gives rise to its characteristic photophysical properties. It exhibits strong absorption in the ultraviolet region and fluorescence in the blue region of the spectrum. The energy of the triplet state (T₁) is a critical parameter, especially when the material is used as a host for phosphorescent emitters. Bicarbazole derivatives are known for their high triplet energies, which is essential for efficiently hosting blue phosphorescent dopants. researchgate.netrsc.org

| Compound Name | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (T₁) (eV) | Reference |

|---|---|---|---|---|

| 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | ~-5.2 (theoretically estimated) | ~-1.0 (theoretically estimated) | N/A | |

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) | -5.67 | -2.3 | N/A | ossila.com |

| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | N/A | N/A | ~2.65 | researchgate.net |

Impact of Substitution Patterns on Device Performance

The performance of organic electronic devices based on the 3,3'-bicarbazole core can be systematically tuned by modifying the substitution patterns on the molecule. Key factors include the position of substitution, the length of alkyl chains, and the introduction of electron-donating or electron-withdrawing groups.

Position of Substitution: The way functional groups are linked to the bicarbazole core significantly affects molecular conformation, triplet energy, and charge-transporting abilities. rsc.org For instance, in a study of bicarbazole-cyanopyridine derivatives, linking the electron-withdrawing cyanopyridine group at the ortho-position relative to the pyridyl nitrogen atom resulted in a non-planar conformation. rsc.org This twisted structure helped to maintain a high triplet energy (3.05 eV) and achieve more balanced charge transport, leading to superior performance in phosphorescent organic light-emitting diodes (OLEDs). rsc.org

Alkyl Chain Length: The length of alkyl chains, such as the ethyl groups in 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole, primarily influences the material's physical properties and, consequently, its performance in solution-processed devices. Longer alkyl chains generally improve the solubility of the compound in organic solvents. mdpi.com This enhanced solubility is crucial for achieving uniform, high-quality thin films through methods like spin-coating, which is essential for device fabrication. researchgate.net Better film-forming properties can lead to improved morphological stability and more efficient device operation. mdpi.comrsc.org For example, a bicarbazole-benzophenone derivative with two longer alkyl chains demonstrated better device performance compared to its counterparts, which was attributed to its improved solubility and film-forming characteristics. mdpi.com

Electron-Donating/Withdrawing Groups: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a powerful strategy for tuning the electronic properties and charge-transport characteristics of bicarbazole derivatives. ucalgary.castudypug.comwikipedia.org

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or other alkyls act as weak EDGs. researchgate.net They tend to increase the electron density on the π-conjugated system, which typically raises the HOMO energy level. This can facilitate hole injection from the anode or an adjacent hole-transport layer.

Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (-CF₃) or cyano (-CN) are strong EWGs. researchgate.netic.ac.uk Their introduction lowers both the HOMO and LUMO energy levels. researchgate.net This can improve electron injection and transport, and also enhance the electrochemical stability of the material. For example, incorporating electron-withdrawing CF₃ groups into 3,3'-bicarbazole derivatives was shown to lower both HOMO and LUMO levels compared to a derivative with a weakly electron-donating CH₃ group. researchgate.net This modification can be used to tune the charge transport from hole-dominant to more balanced or even electron-dominant, depending on the nature and position of the EWG.

These modifications directly impact device metrics. For instance, two structural isomers based on 3,3'-bicarbazole with different butylphenyl substituents (n-butyl vs. t-butyl) showed similar properties in solution but different photoluminescence in films. mdpi.comnih.gov The device using the t-butylphenyl substituted host (BCz-tBuPh) achieved a maximum current efficiency of 43.1 cd/A, significantly higher than the 30.8 cd/A achieved with the n-butylphenyl version (BCz-nBuPh), highlighting the subtle but critical role of substituent structure on solid-state performance. mdpi.com

| Substituent Type | Effect on Energy Levels | Impact on Device Properties | Example Compound | Device Performance Metric |

|---|---|---|---|---|

| Longer Alkyl Chains | Minimal change to HOMO/LUMO | Improves solubility and film morphology | DB13 (bicarbazole-benzophenone with long alkyl chains) | Showed better performance in green OLEDs vs. shorter chain analogues. mdpi.com |

| Electron-Donating (e.g., -CH₃) | Raises HOMO level | Can improve hole injection/transport | pCNBCzmMe | Used as a host for TADF emitters. researchgate.net |

| Electron-Withdrawing (e.g., -CF₃) | Lowers both HOMO and LUMO levels | Can improve electron injection/transport and stability | pCNBCzoCF₃ | Lowers HOMO/LUMO compared to CH₃-substituted version. researchgate.net |

| Isomeric (e.g., n-butyl vs t-butyl) | Minimal change in solution | Affects solid-state packing and film properties | BCz-tBuPh vs BCz-nBuPh | Max. current efficiency of 43.1 cd/A vs 30.8 cd/A. mdpi.com |

Influence of Energy Level Alignment in Heterojunction Device Architectures

In organic electronic devices, which are typically multilayer structures, the performance is critically dependent on the energy level alignment at the heterojunctions, or interfaces, between different organic materials. taylorfrancis.com The HOMO and LUMO energy levels of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole, when used as a host or charge-transporting material, must be carefully matched with those of the adjacent layers to ensure efficient device operation. kyushu-u.ac.jp

For efficient charge injection, the HOMO level of a hole-transporting material like a bicarbazole derivative should be closely aligned with the work function of the anode or the HOMO level of the hole-injection layer. Similarly, its LUMO level should be aligned with the LUMO of the adjacent electron-transporting or emissive layer to minimize the energy barrier for electron injection. Large energy barriers at these interfaces can impede the flow of charge carriers, leading to higher operating voltages and lower device efficiencies. rsc.org

When used as a host material in an OLED, the energy levels of the bicarbazole derivative must facilitate the transfer of charge carriers to the guest emitter (dopant) molecules. Ideally, the HOMO and LUMO levels of the host should straddle those of the guest. This "energy-level cascading" allows for holes to be easily transferred from the host's HOMO to the guest's HOMO, and electrons from the host's LUMO to the guest's LUMO, trapping the charge carriers on the guest molecule where they can recombine and emit light efficiently.

Furthermore, to ensure efficient energy transfer from the host to a phosphorescent guest, the triplet energy (T₁) of the host must be higher than that of the guest. Bicarbazole derivatives are advantageous in this regard due to their characteristically high triplet energies, which allows them to effectively host a wide range of emitters, including high-energy blue phosphors, without quenching the emission. researchgate.netrsc.org The proper alignment of both frontier orbitals and triplet energy levels is therefore a cornerstone of designing high-performance heterojunction devices.

Advanced Device Architectures and Performance Optimization

Device Fabrication Techniques

The fabrication of high-performance electronic devices based on 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole and its derivatives can be achieved through various deposition techniques, each offering distinct advantages in terms of cost, scalability, and film quality. The primary methods employed are solution processing, vacuum deposition, and spin-coating.

Solution Processing: This technique is particularly attractive for large-area and low-cost manufacturing of OLEDs. nih.gov In this method, the organic materials, including bicarbazole-based hosts, are dissolved in a suitable organic solvent to create an "ink." This ink is then deposited onto a substrate using methods like spin-coating or printing. For instance, in the fabrication of solution-processed phosphorescent OLEDs (PHOLEDs), host materials derived from 3,3'-bicarbazole, such as 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh), are dissolved alongside dopants in a solvent like chloroform (B151607) or toluene. nih.gov While specific examples detailing the solution processing of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole are not extensively documented in the reviewed literature, the established protocols for similar bicarbazole derivatives provide a solid framework for its application.

Vacuum Deposition: This technique, also known as thermal evaporation, is a well-established method for producing high-quality, uniform thin films, particularly for small-molecule OLEDs. mdpi.com The process involves heating the organic material in a high-vacuum chamber, causing it to sublimate and then condense as a thin film onto a cooled substrate. 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), an isomer of the widely used host material CBP, has been successfully employed as a phosphorescent host in vacuum-deposited OLEDs. mdpi.comnih.gov This method offers precise control over film thickness and purity, which is crucial for achieving high device performance. Although direct reports on the vacuum deposition of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole are scarce, its molecular structure suggests its suitability for this technique.

Spin-Coating: A common laboratory-scale solution processing technique, spin-coating is widely used for the fabrication of thin films for both OLEDs and perovskite solar cells. ossila.comnih.gov The process involves dispensing a solution of the material onto the center of a substrate, which is then spun at high speed to produce a uniform film. For perovskite solar cells, bicarbazole-based hole-transporting materials are often deposited via spin-coating. ossila.com For example, a p-i-n device structure for a highly efficient and stable perovskite solar cell utilized a 3,3'-bicarbazole-based hole transporting material, 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (also known as NP-BC or BCzPh), which was likely deposited via spin-coating. ossila.com

Analysis of Device Performance Metrics

Current Efficiency, External Quantum Efficiency (EQE), and Power Efficiency: These are critical metrics for OLEDs.

Current Efficiency (cd/A): Measures the light output (in candelas) per unit of current (in amperes) flowing through the device.

External Quantum Efficiency (%): Represents the ratio of the number of photons emitted from the device to the number of electrons injected.

Power Efficiency (lm/W): Indicates the amount of light (in lumens) produced for a given amount of electrical power (in watts).

For example, a solution-processed green PHOLED using 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) as the host material demonstrated a high maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W. nih.gov Another study on a warm-white OLED employing an exciplex-forming host based on 9-(9,9'-spirobi[fluoren]-3-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole (SFBCz) achieved an impressive external quantum efficiency of 21.4% and a power efficiency of 69.6 lm/W. ossila.com

Turn-on Voltage: This is the minimum voltage required for an OLED to begin emitting light. A low turn-on voltage is desirable for energy efficiency.

Fill Factor (FF) and Open-Circuit Voltage (Voc): These are key performance indicators for solar cells.

Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing.

Fill Factor (FF): The ratio of the maximum power from the solar cell to the product of Voc and the short-circuit current (Isc). It represents the "squareness" of the current-voltage curve.

In the context of perovskite solar cells, a device using 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC) as a hole-transporting material in a p-i-n structure achieved a power conversion efficiency (PCE) of nearly 20%. ossila.com

The following table summarizes the performance of various devices incorporating bicarbazole derivatives, providing a comparative context for the potential of 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole.

| Device Type | Bicarbazole Derivative | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Turn-on Voltage (V) | Fill Factor | Open-Circuit Voltage (V) |

| Green PHOLED | 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole | 43.1 | 40.0 | 12.5 | Not Reported | Not Applicable | Not Applicable |

| Warm-White OLED | 9-(9,9'-spirobi[fluoren]-3-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole | Not Reported | 69.6 | 21.4 | Not Reported | Not Applicable | Not Applicable |

| Perovskite Solar Cell | 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | Not Applicable | Not Applicable | ~20 (PCE) | Not Applicable | Not Reported | Not Reported |

Long-Term Stability and Degradation Mechanisms of Bicarbazole-Based Devices